molecular formula C14H8N4O2S2 B2653593 N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 865288-10-4

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2653593
CAS No.: 865288-10-4
M. Wt: 328.36
InChI Key: JFIZMWRIGHSBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide is a synthetically developed, potent, and ATP-competitive small-molecule inhibitor that exhibits high selectivity for the phosphoinositide 3-kinase alpha (PI3Kα) isoform. The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in a wide range of human cancers and is a critical therapeutic target . This compound demonstrates significant anti-proliferative activity against cancer cell lines harboring PIK3CA mutations, which are common oncogenic drivers. Preclinical studies have shown that this inhibitor effectively suppresses AKT phosphorylation, induces cell cycle arrest, and promotes apoptosis in susceptible tumor models . Its primary research value lies in its utility as a precise chemical tool for dissecting the specific biological functions of the PI3Kα isoform within the broader PI3K pathway, investigating mechanisms of oncogenesis, and evaluating potential resistance mechanisms. Researchers utilize this compound in vitro and in vivo to explore novel therapeutic strategies for PI3Kα-driven cancers and to identify predictive biomarkers for treatment response.

Properties

IUPAC Name

N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O2S2/c19-12(8-3-4-9-11(6-8)22-7-15-9)16-14-18-17-13(20-14)10-2-1-5-21-10/h1-7H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIZMWRIGHSBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid or its derivatives under dehydrating conditions.

    Introduction of the thiophene moiety: This step often involves the use of thiophene-2-carboxylic acid or its derivatives, which are reacted with the oxadiazole intermediate.

    Formation of the benzothiazole ring: This can be synthesized by the condensation of 2-aminothiophenol with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve:

Chemical Reactions Analysis

Types of Reactions

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce alkylated or aminated products .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole derivatives has been explored in various studies. These compounds are often synthesized through reactions involving thiophene derivatives and oxadiazole intermediates. The introduction of different substituents can enhance biological activity and selectivity against cancer cell lines.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound and its derivatives. For instance:

  • Cell Line Studies : Various derivatives have shown significant cytotoxic effects against multiple cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). Specific derivatives exhibited IC₅₀ values lower than those of established chemotherapeutics like doxorubicin .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells. Flow cytometry analyses indicated that these compounds can trigger apoptotic pathways, leading to cell cycle arrest and increased caspase activity .
  • Structure-Activity Relationship (SAR) : Studies have shown that the presence of electron-withdrawing or electron-donating groups on the aromatic rings can significantly influence the biological activity of the compounds. For example, modifications at the para position have been crucial for enhancing antiproliferative potency .

Case Studies

  • Mironov et al. Study : This study synthesized several 1,3,4-oxadiazole derivatives and tested their efficacy against various cancer cell lines. The results indicated that some derivatives exhibited greater cytotoxicity than doxorubicin, suggesting potential for further development as anticancer agents .
  • Kumar et al. Research : In this research, a series of bis-1,3,4-oxadiazole-fused-benzothiazole derivatives were evaluated against A549 and MCF-7 cell lines. Some compounds demonstrated comparable or superior activity compared to reference drugs used in cancer therapy .

Mechanism of Action

The mechanism of action of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Implications :

  • The oxadiazole ring likely increases rigidity and metabolic stability relative to sulfonamide-linked derivatives .

Thiadiazole and Oxadiazole Derivatives

Compounds in and feature thiadiazole or thiadiazine cores. For example:

Compound Class Example Structure () Key Differences from Target Compound
Thiadiazole Derivatives (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Thiadiazole ring instead of oxadiazole; β-lactam scaffold
Thiadiazine Derivatives 6-(4-Chlorobenzylidene)-5-oxo-N-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-2-carboxamide (9a-c) Thiadiazine ring; reduced aromaticity

Implications :

  • Thiadiazine derivatives with non-aromatic cores may display distinct conformational flexibility, impacting target selectivity .

Implications for Target Compound :

  • The trifluoromethyl group in 77 suggests that electron-withdrawing substituents enhance activity, a strategy applicable to the target compound’s design .
  • The oxadiazole moiety in 84 and the target compound may confer resistance to enzymatic degradation, a critical factor in drug development .

Physicochemical and Spectroscopic Properties

NMR Spectroscopy

The target compound’s ¹H NMR profile is hypothesized to resemble sulfonamide analogues, with aromatic protons in δ 7.2–8.5 ppm (benzothiazole and thiophene) and distinct shifts for the oxadiazole protons. By contrast, sulfonamide analogues show characteristic NH peaks at δ 10–12 ppm .

Solubility and Stability

  • Sulfonamide Analogues : Moderate solubility in polar solvents (e.g., DMSO) due to sulfonamide polarity .
  • Thiadiazole Derivatives : Lower solubility attributed to increased hydrophobicity .
  • Target Compound : Predicted improved solubility from the carboxamide group, though steric hindrance from the oxadiazole may limit this advantage.

Biological Activity

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide is a compound that belongs to the family of benzothiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anti-cancer agent, anti-inflammatory properties, and other pharmacological effects.

Structural Overview

The compound can be characterized by its unique structural features:

  • Core Structure : The presence of a benzothiazole moiety combined with an oxadiazole ring enhances its biological properties.
  • Molecular Formula : C13H8N4OS2
  • Molecular Weight : 296.35 g/mol

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of benzothiazole derivatives. For instance, a study evaluated various benzothiazole compounds against human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that certain derivatives exhibited significant inhibition of cell proliferation and induced apoptosis through the modulation of signaling pathways like AKT and ERK .

CompoundCell LineIC50 (µM)Mechanism
B7A4311.0Apoptosis induction
B7A5492.0Cell cycle arrest
P1A4310.5CDK-2 inhibition
P5A5490.8Anti-proliferative

Anti-Inflammatory Effects

Benzothiazole derivatives have also been studied for their anti-inflammatory properties. In one study, compounds were tested for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The results showed that certain derivatives significantly reduced COX-2 activity and inflammatory cytokines like IL-6 and TNF-α in vitro .

Case Study 1: Dual Action Against Cancer and Inflammation

A recent investigation synthesized a series of benzothiazole derivatives, including the compound , and assessed their dual action against cancer and inflammation. The study demonstrated that the compound not only inhibited tumor cell proliferation but also reduced inflammatory markers in macrophages .

Case Study 2: Molecular Docking Studies

In silico studies using molecular docking techniques revealed that this compound showed strong binding affinity towards CDK-2, suggesting its potential as a therapeutic agent targeting cell cycle regulation . The docking scores indicated favorable interactions with the active site of CDK-2 compared to reference compounds.

Pharmacokinetic Properties

The pharmacokinetic profile of the compound was evaluated using SwissADME tools, which indicated good oral bioavailability and compliance with Lipinski's rule of five, suggesting its viability as a drug candidate .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide, and how do reaction conditions impact yield?

  • Answer : The compound can be synthesized via cyclocondensation or coupling reactions. For example, describes two general procedures:

  • Procedure A : Uses acyl chlorides (e.g., benzoyl chloride) with 1,3,4-oxadiazole precursors in pyridine, yielding 24–60% depending on substituents.
  • Procedure B : Employs carboxylic acids activated by oxalyl chloride, achieving 35–60% yields.
    Key variables include reagent stoichiometry, reaction time, and solvent polarity. Lower yields in Procedure A (24%) may stem from steric hindrance with bulky substituents. Pyridine acts as both base and solvent, neutralizing HCl byproducts .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?

  • Answer :

  • ¹H/¹³C NMR : Critical for verifying regiochemistry and substituent integration (e.g., thiophene protons at δ 7.0–7.5 ppm in and ).
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ in with <1 ppm error).
  • HPLC : Assesses purity (>95% in using C18 columns with acetonitrile/water gradients).
  • IR : Identifies key functional groups (e.g., C=O stretches at ~1650 cm⁻¹ in ) .

Q. How is the compound’s preliminary biological activity evaluated in academic settings?

  • Answer : Initial screens often focus on antimicrobial or anticancer activity. For example:

  • Anticancer assays : Use MTT or SRB protocols on cell lines (e.g., identifies thiazole derivatives with IC₅₀ <10 µM).
  • Controls : Include reference drugs (e.g., doxorubicin) and solvent controls (e.g., DMSO ≤0.1% as in ).
  • Cytotoxicity : Assessed via parallel testing on non-cancerous cell lines (e.g., HEK-293) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Answer : Systematic modifications to the 1,3,4-oxadiazole and benzothiazole moieties are key:

  • Electron-withdrawing groups (e.g., -Br in ) enhance metabolic stability.
  • Thiophene substitution : 2-Thienyl groups improve π-π stacking with target proteins (e.g., kinase active sites).
  • Bioisosteres : Replacing the oxadiazole with 1,2,4-triazoles ( ) can modulate solubility and potency .

Q. What computational strategies predict the compound’s reactivity or target binding?

  • Answer :

  • DFT calculations : Model HOMO/LUMO energies to predict redox behavior (e.g., ’s density-functional theory for correlation energies).
  • Molecular docking : Screens against targets like tubulin (PDB: 1SA0) or topoisomerase II.
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How are synthetic challenges like low solubility or byproduct formation addressed?

  • Answer :

  • Solubility : Use co-solvents (e.g., DMSO:water in ) or introduce polar groups (e.g., -SO₂NH₂ in ).
  • Byproducts : Optimize purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water in ).
  • Scale-up : Replace oxalyl chloride (Procedure B) with polymer-supported reagents to simplify workup .

Q. What analytical methods resolve contradictions in reported bioactivity data?

  • Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized protocols : Follow CLSI guidelines for antimicrobial testing.
  • HPLC-MS : Verify compound integrity post-assay (e.g., ’s HRMS data).
  • Dose-response curves : Use ≥3 independent replicates to calculate EC₅₀ values .

Q. How is the compound’s stability under physiological conditions assessed?

  • Answer :

  • pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC ( ).
  • Metabolic stability : Use liver microsomes (e.g., human S9 fraction) to identify CYP450-mediated oxidation.
  • Light sensitivity : Conduct ICH Q1B photostability testing .

Methodological Tables

Parameter Typical Conditions References
Synthesis Yield 24–60% (varies with substituents)
HPLC Purity >95% (C18, acetonitrile/water gradient)
Anticancer IC₅₀ 5–50 µM (cell line-dependent)
DFT Calculations B3LYP/6-31G(d) level

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.